Cas no 1701591-17-4 (2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine)

2,2-Difluoro-1-(pyrimidin-5-yl)ethan-1-amine is a fluorinated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoroethylamine and pyrimidine moieties enhances its reactivity and binding affinity, making it a valuable intermediate for drug discovery, particularly in kinase inhibitors and nucleoside analogs. Its structural features contribute to improved metabolic stability and bioavailability. The compound’s high purity and well-defined synthetic route ensure reproducibility for research and development purposes. Its versatility in cross-coupling and functionalization reactions further underscores its utility in medicinal chemistry and material science applications.
2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine structure
1701591-17-4 structure
商品名:2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine
CAS番号:1701591-17-4
MF:C6H7F2N3
メガワット:159.136687517166
CID:5956662
PubChem ID:121602132

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine
    • 1701591-17-4
    • AKOS026736729
    • EN300-1233959
    • インチ: 1S/C6H7F2N3/c7-6(8)5(9)4-1-10-3-11-2-4/h1-3,5-6H,9H2
    • InChIKey: GBLMGYCXCDBQLS-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1=CN=CN=C1)N)F

計算された属性

  • せいみつぶんしりょう: 159.06080356g/mol
  • どういたいしつりょう: 159.06080356g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 51.8Ų

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1233959-1.0g
2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine
1701591-17-4
1g
$1643.0 2023-05-27
Enamine
EN300-1233959-0.05g
2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine
1701591-17-4
0.05g
$1381.0 2023-05-27
Enamine
EN300-1233959-0.1g
2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine
1701591-17-4
0.1g
$1447.0 2023-05-27
Enamine
EN300-1233959-0.5g
2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine
1701591-17-4
0.5g
$1577.0 2023-05-27
Enamine
EN300-1233959-2.5g
2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine
1701591-17-4
2.5g
$3220.0 2023-05-27
Enamine
EN300-1233959-10000mg
2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine
1701591-17-4
10000mg
$4852.0 2023-10-02
Enamine
EN300-1233959-1000mg
2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine
1701591-17-4
1000mg
$1129.0 2023-10-02
Enamine
EN300-1233959-100mg
2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine
1701591-17-4
100mg
$993.0 2023-10-02
Enamine
EN300-1233959-250mg
2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine
1701591-17-4
250mg
$1038.0 2023-10-02
Enamine
EN300-1233959-5.0g
2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine
1701591-17-4
5g
$4764.0 2023-05-27

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine 関連文献

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amineに関する追加情報

Introduction to 2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine (CAS No. 1701591-17-4)

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine, with the chemical formula C₆H₇F₂N₃, is a fluorinated amine derivative featuring a pyrimidine moiety. This compound has garnered significant attention in the field of medicinal chemistry due to its structural features and potential biological activities. The presence of both fluorine atoms and a pyrimidine ring suggests a high degree of versatility in its applications, particularly in the development of pharmaceuticals and agrochemicals.

The CAS no. 1701591-17-4 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. As a member of the amine class, 2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine exhibits properties that make it a valuable intermediate in synthetic chemistry. The fluorine substituents enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate biological targets effectively. The pyrimidine ring, a common pharmacophore in medicinal chemistry, is known for its role in binding to nucleic acids and enzymes. The combination of these structural elements in 2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine positions it as a promising candidate for further exploration.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By targeting kinases, 2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine could serve as a precursor for developing novel therapeutic agents. Recent studies have demonstrated that fluorinated pyrimidine derivatives exhibit potent inhibitory effects on various kinases, making them attractive candidates for drug development.

Furthermore, the compound's structure suggests potential applications in the field of antiviral research. The pyrimidine moiety is closely related to the nucleobases found in DNA and RNA, which are essential components of viral genomes. This similarity allows 2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine to interact with viral nucleic acids, potentially interfering with viral replication. Preliminary studies have shown that similar compounds can inhibit the replication of certain viruses by disrupting their nucleic acid synthesis pathways.

The synthesis of 2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into the molecule can be particularly challenging due to their reactivity and sensitivity to environmental conditions. However, advances in synthetic methodologies have made it possible to handle fluorinated compounds more efficiently, opening up new possibilities for their use in drug development.

In addition to its pharmaceutical applications, 2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine has potential uses in agrochemicals. Fluorinated compounds are known for their enhanced stability against degradation from environmental factors such as UV radiation and enzymatic action. This property makes them ideal candidates for developing pesticides and herbicides that are more effective and longer-lasting.

The growing body of research on fluorinated pyrimidine derivatives underscores their importance in modern chemistry. As scientists continue to explore new synthetic routes and applications, compounds like 2,2-difluoro-1-(pyrimidin-5-ylenthanamino) (CAS No. 1701591–17–4) are expected to play a significant role in shaping the future of medicinal and agricultural sciences.

The development of novel drugs often relies on identifying intermediates that can be modified further to enhance their biological activity. 2,2-difluoro-l-(pyrimidin-l)-ylenthanamino provides a versatile platform for such modifications due to its reactive functional groups and structural features. By incorporating additional substituents or altering existing ones, researchers can fine-tune the properties of this compound to meet specific therapeutic needs.

One area where this compound shows particular promise is in the development of targeted therapies for cancer patients. Cancer is a complex group of diseases characterized by uncontrolled cell growth and proliferation. By developing drugs that specifically target cancer cells while sparing healthy cells, researchers aim to improve treatment outcomes and reduce side effects.

The unique structural features of CAS no 170159l–17–4, including its fluorine atoms and pyrimidine ring, make it an attractive candidate for designing such targeted therapies. These features allow the compound to interact with specific biological targets involved in cancer cell growth and survival, potentially leading to the development of more effective anticancer drugs.

In conclusion, 2, 2difluorol(lpyrimidinylenthanamino)(CAS no l70l59l–l7–4) is a multifaceted compound with significant potential applications across various fields including pharmaceuticals, agrochemicals, and cancer research.* Its unique structural features,* particularly its fluorine atoms*and pyrimidine ring,*make it an ideal candidate for further exploration.* As research continues*to uncover new uses*for this compound,*it is likely*to play an increasingly important role*in advancing scientific knowledge*and developing innovative solutions*to global challenges.*

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